molecular formula C11H7FO2S B8304724 4-(3-Fluorophenoxy)thiophene-2-carbaldehyde

4-(3-Fluorophenoxy)thiophene-2-carbaldehyde

Cat. No. B8304724
M. Wt: 222.24 g/mol
InChI Key: FSLZZIRGTVAARN-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a solution of 2-(4-(3-fluoro-phenoxy)-thiophen-2-yl)-[1,3]dioxolane described in Preparation Example 33 (280 mg, 1.05 mmol) in methanol (10 mL) was added citric acid aqueous solution (10 mL), and the solution was stirred at room temperature for 30 minutes. The reaction solution was neutralized with an aqueous solution of sodium bicarbonate, the solution was extracted with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate, the solvent was evaporated in vacuo, and the title compound (210 mg, 0.95 mmol, 90%) was obtained as a colorless oil.
Name
2-(4-(3-fluoro-phenoxy)-thiophen-2-yl)-[1,3]dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 33
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[O:5][C:6]1[CH:7]=[C:8]([CH:11]2OCC[O:12]2)[S:9][CH:10]=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C(=O)(O)[O-].[Na+]>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[O:5][C:6]1[CH:7]=[C:8]([CH:11]=[O:12])[S:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
2-(4-(3-fluoro-phenoxy)-thiophen-2-yl)-[1,3]dioxolane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(OC=2C=C(SC2)C2OCCO2)C=CC1
Step Two
Name
Example 33
Quantity
280 mg
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(OC=2C=C(SC2)C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.95 mmol
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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